molecular formula C11H16N2O3 B13639324 4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid

4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid

Cat. No.: B13639324
M. Wt: 224.26 g/mol
InChI Key: LPJWYURCASJLJX-UHFFFAOYSA-N
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Description

4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by its ethyl and propoxymethyl substituents at positions 4 and 2, respectively, and a carboxylic acid group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid can be achieved through various methods. One common approach involves the reaction of pyrimidine derivatives with appropriate alkylating agents. For instance, the reaction of 4-ethylpyrimidine with propoxymethyl chloride under basic conditions can yield the desired product. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The ethyl and propoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Pyrimidine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound can be used in studies involving nucleic acid analogs and enzyme inhibitors.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid: This compound has a methylthio group instead of a propoxymethyl group.

    2-(Methoxymethyl)pyrimidine-5-carboxylic acid: This compound has a methoxymethyl group instead of a propoxymethyl group.

Uniqueness

4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid is unique due to its specific substituents, which can impart distinct chemical and biological properties. The presence of the propoxymethyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

4-ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H16N2O3/c1-3-5-16-7-10-12-6-8(11(14)15)9(4-2)13-10/h6H,3-5,7H2,1-2H3,(H,14,15)

InChI Key

LPJWYURCASJLJX-UHFFFAOYSA-N

Canonical SMILES

CCCOCC1=NC=C(C(=N1)CC)C(=O)O

Origin of Product

United States

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